molecular formula C10H17N3 B3010904 (2-Cyclohexylpyrazol-3-yl)methanamine CAS No. 1781189-37-4

(2-Cyclohexylpyrazol-3-yl)methanamine

Cat. No. B3010904
CAS RN: 1781189-37-4
M. Wt: 179.267
InChI Key: ZBBZJZLBUDIJSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Cyclohexylpyrazol-3-yl)methanamine, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a cyclic amine that consists of a pyrazole ring and a cyclohexyl group. This compound has been extensively studied for its pharmacological and physiological effects, making it a promising candidate for drug development.

Scientific Research Applications

1. Catalysts in Transfer Hydrogenation

(Karabuğa et al., 2015) explored quinazoline-based ruthenium(II) complexes as catalysts in transfer hydrogenation of acetophenone derivatives. They achieved excellent conversions and high turnover frequencies, demonstrating the potential of such complexes in catalysis.

2. Anticancer Activity of Palladium and Platinum Complexes

(Mbugua et al., 2020) reported on the synthesis of new palladium(II) and platinum(II) complexes based on Schiff base ligands, including methanamine derivatives. They displayed strong DNA-binding affinity and significant anticancer activity against various human cancer cell lines.

3. Functional Models for Methane Monooxygenases

(Sankaralingam & Palaniandavar, 2014) studied diiron(III) complexes of tridentate 3N ligands, including methanamine derivatives, as functional models for methane monooxygenases. These complexes were efficient catalysts for selective hydroxylation of alkanes.

4. In Vitro Antitumor Activity

(Károlyi et al., 2012) synthesized functionalized mono-, bis- and tris-(S)-methanamines and investigated their in vitro antitumor activity. They found that certain derivatives displayed attractive cytotoxicity against various human cancer cells.

5. Antibacterial and Antifungal Activity

(Rao et al., 2013) synthesized a novel azetidine derivative of methanamine and evaluated its antibacterial and antifungal activity, which showed acceptable results.

6. Asymmetric Synthesis

(Froelich et al., 1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines using a methanamine derivative, demonstrating its application in organic synthesis.

7. One-Pot Synthesis of Imidazopyrazines

(Galli et al., 2019) explored the synthesis of substituted imidazopyrazines using methanamines. This novel one-pot multicomponent reaction highlights the utility of methanamines in synthesizing complex heterocycles.

properties

IUPAC Name

(2-cyclohexylpyrazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBZJZLBUDIJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=CC=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclohexylpyrazol-3-yl)methanamine

CAS RN

1781189-37-4
Record name (1-cyclohexyl-1H-pyrazol-5-yl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.